molecular formula C8H9N5O B168689 1-(6-Amino-9H-purin-9-yl)propan-2-one CAS No. 105970-02-3

1-(6-Amino-9H-purin-9-yl)propan-2-one

Cat. No.: B168689
CAS No.: 105970-02-3
M. Wt: 191.19 g/mol
InChI Key: QVVQIXZDNRKXPV-UHFFFAOYSA-N
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Scientific Research Applications

1-(6-Amino-9H-purin-9-yl)propan-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Amino-9H-purin-9-yl)propan-2-one can be synthesized through various chemical reactions. One common method involves the reaction of 6-amino-9H-purine with 2-bromoacetone under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-9H-purin-9-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., bromoacetone), bases (e.g., potassium carbonate)

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(6-Amino-9H-purin-9-yl)propan-2-one involves its interaction with DNA. The compound induces cell death by alkylating DNA, which leads to the disruption of DNA replication and transcription. This results in the activation of cell death pathways and the inhibition of tumor growth . The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVQIXZDNRKXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558110
Record name 1-(6-Amino-9H-purin-9-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105970-02-3
Record name 1-(6-Amino-9H-purin-9-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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